molecular formula C11H11FN2 B11905922 8-Fluoro-2,7-dimethylquinolin-5-amine

8-Fluoro-2,7-dimethylquinolin-5-amine

Cat. No.: B11905922
M. Wt: 190.22 g/mol
InChI Key: XODOSKGRUMKYQF-UHFFFAOYSA-N
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Description

8-Fluoro-2,7-dimethylquinolin-5-amine is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and stability, making fluorinated quinolines valuable in drug development and other scientific research fields .

Preparation Methods

The synthesis of 8-Fluoro-2,7-dimethylquinolin-5-amine typically involves several steps, including cyclization and fluorination reactions. One common method involves the cyclization of appropriate precursors followed by the introduction of the fluorine atom. The reaction conditions often require the use of strong acids or bases and high temperatures to facilitate the cyclization process. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield .

Chemical Reactions Analysis

8-Fluoro-2,7-dimethylquinolin-5-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides under specific conditions.

    Reduction: Reduction reactions can convert the quinoline ring into dihydroquinoline derivatives.

    Substitution: The fluorine atom in the quinoline ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

8-Fluoro-2,7-dimethylquinolin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-2,7-dimethylquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong interactions with these targets, leading to increased biological activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to 8-Fluoro-2,7-dimethylquinolin-5-amine include other fluorinated quinolines, such as:

Properties

Molecular Formula

C11H11FN2

Molecular Weight

190.22 g/mol

IUPAC Name

8-fluoro-2,7-dimethylquinolin-5-amine

InChI

InChI=1S/C11H11FN2/c1-6-5-9(13)8-4-3-7(2)14-11(8)10(6)12/h3-5H,13H2,1-2H3

InChI Key

XODOSKGRUMKYQF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=CC(=C2C=C1)N)C)F

Origin of Product

United States

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